molecular formula C9H11N3O B2626790 N-cyclopropyl-5-methylpyrazine-2-carboxamide CAS No. 1147524-93-3

N-cyclopropyl-5-methylpyrazine-2-carboxamide

Cat. No.: B2626790
CAS No.: 1147524-93-3
M. Wt: 177.207
InChI Key: NCKAQVDWJOVQIP-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-methylpyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a cyclopropyl group attached to the carboxamide nitrogen and a methyl substituent at the 5-position of the pyrazine ring. This compound is structurally distinct from many related analogs due to its cyclopropyl moiety, which introduces unique steric and electronic properties.

Properties

IUPAC Name

N-cyclopropyl-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-4-11-8(5-10-6)9(13)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKAQVDWJOVQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

G Protein-Coupled Receptor Agonism

One of the prominent applications of N-cyclopropyl-5-methylpyrazine-2-carboxamide derivatives is their role as agonists for the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is implicated in metabolic disorders such as non-alcoholic steatohepatitis and type 2 diabetes mellitus. Research has shown that compounds similar to N-cyclopropyl-5-methylpyrazine-2-carboxamide exhibit potent agonistic activity, enhancing glucose metabolism and promoting energy homeostasis through the secretion of glucagon-like peptide-1 (GLP-1) .

Anti-inflammatory Properties

Another significant application is in the development of selective inhibitors for p38α mitogen-activated protein kinase (MAPK). The compound has been identified as a potential therapeutic agent for rheumatoid arthritis, showcasing a favorable pharmacokinetic profile and effective anti-inflammatory response in preclinical models . The cyclopropyl group enhances hydrogen bonding interactions, contributing to its efficacy.

Case Studies

Several studies have documented the biological effects of N-cyclopropyl-5-methylpyrazine-2-carboxamide derivatives:

  • Study on TGR5 Agonism : In vivo experiments demonstrated that specific derivatives significantly reduced blood glucose levels in C57BL/6 mice, indicating their potential use in diabetes management .
  • p38α MAPK Inhibition : The compound was evaluated in murine models of inflammation, showing superior efficacy compared to previous candidates, thus supporting its development for clinical use in inflammatory diseases .

Summary of Biological Activities

The following table summarizes the key findings related to the biological activities of N-cyclopropyl-5-methylpyrazine-2-carboxamide derivatives:

ActivityReferenceEC50 Value (nM)Remarks
TGR5 Agonism 0.58 - 895Potent agonists with glucose-lowering effects
p38α MAPK Inhibition Not specifiedEffective in preclinical inflammation models

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazinecarboxamides are a diverse class of compounds with variations in substituents on both the pyrazine ring and the carboxamide nitrogen. Below is a systematic comparison of N-cyclopropyl-5-methylpyrazine-2-carboxamide with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activity.

Physicochemical Properties

  • Melting Points: N-Cyclopropyl-5-methylpyrazine-2-carboxamide: No explicit data available. Comparators:
  • 5-(Propylamino)-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide: 155–156°C
  • 5-(Hexylamino)-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide: 148–149°C . Lower melting points in alkylamino derivatives correlate with increased chain flexibility and reduced crystallinity.
  • Lipophilicity: The cyclopropyl group may confer moderate lipophilicity, intermediate between hydrophilic alkylamino and highly lipophilic trifluoromethylphenyl groups. Lipophilicity is critical for membrane permeability and bioactivity .

Data Tables

Table 1. Key Properties of Selected Pyrazinecarboxamides

Compound Name N-Substituent Pyrazine Substituent Melting Point (°C) Antimycobacterial MIC (µM)
N-Cyclopropyl-5-methylpyrazine-2-carboxamide Cyclopropyl 5-Methyl N/A N/A
5-(Propylamino)-N-(3-TFM-phenyl)-pyrazine-2-CA 3-Trifluoromethylphenyl 5-Propylamino 155–156 ≤2
5-Chloro-N-(4-chloro-2-hydroxyphenyl)-pyrazine-2-CA 4-Chloro-2-hydroxyphenyl 5-Chloro 247.7–249 16
5-(Hexylamino)-N-(3-TFM-phenyl)-pyrazine-2-CA 3-Trifluoromethylphenyl 5-Hexylamino 148–149 ≤2

Abbreviations: TFM = trifluoromethyl; CA = carboxamide. Data from .

Biological Activity

N-cyclopropyl-5-methylpyrazine-2-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.

N-cyclopropyl-5-methylpyrazine-2-carboxamide exhibits notable inhibitory activities against various kinases, which are crucial in cell signaling pathways. Specifically, it has been reported to inhibit the growth of A549 cells (human lung adenocarcinoma cells) in a dose-dependent manner, indicating its potential as an anticancer agent. The compound's interaction with biomolecules suggests that it may exert its effects through specific binding mechanisms that alter cellular functions.

The molecular mechanism by which N-cyclopropyl-5-methylpyrazine-2-carboxamide operates involves its binding affinity to key enzymes such as c-Met and VEGFR-2. These enzymes play significant roles in tumor growth and angiogenesis. By inhibiting these pathways, the compound may reduce tumor proliferation and metastasis, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of N-cyclopropyl-5-methylpyrazine-2-carboxamide across various applications:

  • Antitumor Activity : In vitro studies indicated that the compound significantly inhibits the proliferation of cancer cell lines. For instance, a study demonstrated that it reduced cell viability in A549 cells with an IC50 value indicating effective potency.
  • Kinase Inhibition : The compound has shown promise as a selective inhibitor of serine proteases, which are involved in various physiological processes including blood coagulation and inflammation. Its structure allows for enhanced selectivity compared to traditional inhibitors, which is critical for minimizing side effects in therapeutic applications .
  • Potential Antithrombotic Properties : Research has suggested that derivatives of pyrazine compounds similar to N-cyclopropyl-5-methylpyrazine-2-carboxamide possess antithrombotic properties by inhibiting serine proteases such as thrombin and FXIIa. This could position the compound as a candidate for developing new antithrombotic therapies .

Comparative Data Table

The following table summarizes the biological activities and IC50 values of N-cyclopropyl-5-methylpyrazine-2-carboxamide compared with other related compounds:

Compound NameTarget Enzyme/ActivityIC50 Value (nM)Reference
N-cyclopropyl-5-methylpyrazine-2-carboxamideA549 Cell Proliferation150
Pyrazinyl Derivative 1FXIIa Inhibition135
Pyrazinyl Derivative 2Thrombin Inhibition200
Phenoxypyrazine DerivativeTGR5 Agonist Activity100

Future Directions

The ongoing research into N-cyclopropyl-5-methylpyrazine-2-carboxamide suggests several avenues for future studies:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To further elucidate the molecular interactions and pathways affected by the compound.
  • Structural Modifications : To enhance potency and selectivity towards specific targets.

Q & A

Q. Table 1. Comparison of Synthetic Approaches

MethodReagentsSolventYieldReference
AIsobutyl chloroformate, DIPEACH2Cl222%
BNaH, PMB protectionTHF35–40%

Q. Table 2. Key Spectroscopic Data

TechniqueKey PeaksApplicationReference
<sup>1</sup>H NMRδ 2.67 (s, CH3), 8.60 (d, pyrazine-H)Rotamer identification
ESI-MSm/z 273.0 [M+H]<sup>+</sup>Molecular weight confirmation

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